REACTION_CXSMILES
|
C([O:5]C(=O)[NH:7][C:8]1[CH:13]=[N:12][C:11]([CH2:14][S:15][CH3:16])=[CH:10][N:9]=1)(C)(C)C.FC(F)(F)C(O)=O>C(Cl)Cl>[OH-:5].[NH4+:7].[CH3:16][S:15][CH2:14][C:11]1[N:12]=[CH:13][C:8]([NH2:7])=[N:9][CH:10]=1 |f:3.4|
|
Name
|
(5-methylsulfanylmethyl-pyrazin-2-yl)-carbamic acid tert-butyl ester
|
Quantity
|
0.45 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NC1=NC=C(N=C1)CSC)=O
|
Name
|
|
Quantity
|
1.4 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
18 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0.7 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 25° C. for 2 h 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
was stirred at 25° C. for 5 h
|
Duration
|
5 h
|
Type
|
CONCENTRATION
|
Details
|
At this time, the reaction mixture was concentrated in vacuo
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
[OH-].[NH4+]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 0.1% |
Name
|
|
Type
|
product
|
Smiles
|
CSCC=1N=CC(=NC1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 276.1 mg | |
YIELD: CALCULATEDPERCENTYIELD | 201.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |